molecular formula C16H18N2O6S B2524749 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate CAS No. 1092332-01-8

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate

Cat. No. B2524749
CAS RN: 1092332-01-8
M. Wt: 366.39
InChI Key: NMBADBOKWWLASE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate is a compound that appears to be related to various research areas, including the synthesis of optically pure compounds, the creation of fullerene derivatives, and the development of biologically active molecules. The compound is characterized by the presence of a dioxopyrrolidinyl group and a benzenesulfonyl moiety attached to a piperidine ring.

Synthesis Analysis

The synthesis of related compounds involves multiple steps and can be quite complex. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine involves a tandem process with nucleophilic addition and intramolecular elimination reactions . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the target compounds . These methods may provide insights into the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of synthesized N-substituted derivatives was confirmed through 1H-NMR, IR, and mass spectral data . Additionally, the stereochemistry of certain pyrrolidine derivatives was characterized by single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds shows a range of possibilities. For instance, the acylation of 2,5-dimethoxycarbonyl60fulleropyrrolidine leads to various fullerene derivatives, which can further react with alcohols and amines . The synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids also demonstrates the potential for creating diverse derivatives . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the relative stereochemistry of dimethoxycarbonyl groups in fullerene derivatives was established by 1H NMR spectra . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is important for understanding their chemical behavior . These studies provide a foundation for analyzing the physical and chemical properties of this compound.

Relevant Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound. For instance, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed talented activity against butyrylcholinesterase enzyme . Additionally, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives demonstrated potential as new hybrid anticonvulsant agents . These case studies suggest that this compound may also possess interesting biological activities.

Scientific Research Applications

Synthesis and Characterization

A common theme in the research around 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate and its derivatives is the development of synthesis methods. For example, Khalid et al. (2016) described the synthesis of N-substituted derivatives of a compound structurally related to this compound, showcasing their anti-bacterial activity (Khalid et al., 2016). This indicates a direct application in the development of new antibacterial agents. Similarly, research by Karthik et al. (2021) involved the synthesis of a compound with a benzene sulfonyl group, which was analyzed for its thermal, optical, and structural properties (Karthik et al., 2021). These studies demonstrate the compound's relevance in material science and pharmaceutical research.

Biological Activity and Potential Therapeutic Applications

Several studies focus on the biological activities of derivatives structurally similar to this compound, highlighting their potential in medicinal chemistry. For instance, the work by Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, emphasizing their antibacterial and antifungal activities (Patel & Agravat, 2007). Similarly, research by Khalid et al. (2013) presented the synthesis of biologically active O-substituted derivatives, showcasing their enzyme inhibition properties, particularly against butyrylcholinesterase, which could indicate potential therapeutic applications (Khalid et al., 2013).

Material Science and Chemical Properties

Research also delves into the compound's properties and its derivatives in material science and chemical characterization. The study by Amirnasr et al. (2002) synthesized complexes containing a sulfonyl piperidine derivative, examining their crystal structure and molecular interactions (Amirnasr et al., 2002). This research contributes to the understanding of the structural aspects of these compounds and their potential applications in designing new materials.

Safety and Hazards

The safety and hazards information for “2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate” is not specified in the available resources . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(benzenesulfonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c19-14-8-9-15(20)18(14)24-16(21)12-5-4-10-17(11-12)25(22,23)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBADBOKWWLASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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